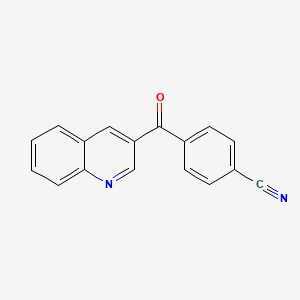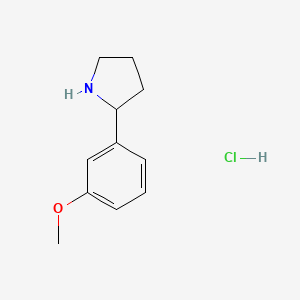
4-(quinoline-3-carbonyl)benzonitrile
概要
説明
4-(quinoline-3-carbonyl)benzonitrile is a compound that features a quinoline moiety attached to a benzonitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline structure is known for its presence in many biologically active molecules, making this compound a valuable target for research and development.
作用機序
Target of Action
3-(4-Cyanobenzoyl)quinoline is a derivative of quinolone, a class of compounds known for their broad spectrum of biological activities . The primary targets of quinolones are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
Quinolones interact with their targets by forming a ternary complex with a DNA molecule and the gyrase or topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, a crucial process in DNA replication . As a result, the replication of bacterial DNA is inhibited, leading to the death of the bacterial cell .
Biochemical Pathways
Quinolones are known to interfere with the dna supercoiling process, which is essential for bacterial dna replication . By inhibiting this process, quinolones disrupt the normal functioning of bacterial cells, leading to their death .
Pharmacokinetics
Quinolones in general are known for their excellent bioavailability and tissue penetration . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Quinolones are also metabolized primarily at the C7 position in the piperazinyl ring . The elimination half-lives of quinolones vary, ranging from 3 to 14 hours .
Result of Action
The primary result of the action of 3-(4-Cyanobenzoyl)quinoline is the inhibition of bacterial growth. By targeting and inhibiting key enzymes involved in bacterial DNA replication, this compound disrupts the normal functioning of bacterial cells, leading to their death .
Action Environment
The efficacy and stability of 3-(4-Cyanobenzoyl)quinoline, like other quinolones, can be influenced by various environmental factors. For instance, the pH and concentration of the environment can affect the bactericidal activity of quinolones . Additionally, the presence of other compounds, such as proteins or DNA, can also impact the activity of quinolones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoline-3-carbonyl)benzonitrile typically involves the formation of the quinoline core followed by the introduction of the benzonitrile group. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. Another approach is the Povarov reaction, a multicomponent reaction that combines aniline, aldehydes, and alkenes to form quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and green chemistry principles can further enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
4-(quinoline-3-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the benzonitrile group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products
The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline and benzonitrile derivatives .
科学的研究の応用
4-(quinoline-3-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-hydroxyquinoline: Known for its antimicrobial properties.
2-hydroxyquinoline: Another derivative with significant biological activity
Uniqueness
4-(quinoline-3-carbonyl)benzonitrile is unique due to the presence of both the quinoline and benzonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
4-(quinoline-3-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O/c18-10-12-5-7-13(8-6-12)17(20)15-9-14-3-1-2-4-16(14)19-11-15/h1-9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNMICTLGLMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289408 | |
| Record name | 4-(3-Quinolinylcarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-02-3 | |
| Record name | 4-(3-Quinolinylcarbonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Quinolinylcarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B3335337.png)









